molecular formula C13H19B B1273157 1-Bromo-7-phenylheptane CAS No. 78573-85-0

1-Bromo-7-phenylheptane

Cat. No.: B1273157
CAS No.: 78573-85-0
M. Wt: 255.19 g/mol
InChI Key: ASLQYSAHLPRDAY-UHFFFAOYSA-N
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Description

1-Bromo-7-phenylheptane is an organic compound belonging to the family of haloalkanes. It is characterized by a bromine atom attached to the first carbon of a heptane chain, which also has a phenyl group attached to the seventh carbon. The molecular formula of this compound is C13H19Br, and it has a molecular weight of 255.19 g/mol .

Scientific Research Applications

1-Bromo-7-phenylheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving haloalkanes. Researchers use it to investigate the mechanisms of dehalogenase enzymes.

    Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants

Safety and Hazards

1-Bromo-7-phenylheptane is classified as dangerous. It is harmful if swallowed or comes in contact with skin. It can cause skin irritation and serious eye irritation . Appropriate safety measures should be taken while handling this compound, including the use of personal protective equipment and adequate ventilation .

Mechanism of Action

Target of Action

1-Bromo-7-phenylheptane is a type of alkyl halide . Alkyl halides are known to undergo nucleophilic substitution and elimination reactions . The primary targets of this compound are likely to be nucleophiles, which are species that donate an electron pair to form a chemical bond.

Mode of Action

The mode of action of this compound involves the interaction with its targets through a process known as nucleophilic substitution . In this process, a nucleophile donates an electron pair to form a new bond with the carbon atom attached to the bromine in this compound . This results in the removal of the bromine atom and the formation of a new compound .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving nucleophilic substitution reactions . These reactions are fundamental to many biological processes, including the metabolism of various compounds. The downstream effects of these reactions can be diverse, depending on the specific nucleophile involved and the resulting compound formed.

Pharmacokinetics

As an alkyl halide, it is reasonable to expect that it would be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophile it reacts with and the resulting compound formed. This could potentially lead to a wide range of effects, given the diversity of nucleophilic substitution reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other nucleophiles in the environment could compete with the intended target, potentially affecting the compound’s efficacy . Additionally, factors such as temperature and pH could influence the rate of the nucleophilic substitution reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-7-phenylheptane can be synthesized through the bromination of 7-phenylheptane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane chain, leading to the formation of the bromoalkane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-phenylheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). This reaction typically occurs under basic conditions.

    Elimination Reactions: Under the influence of a strong base, this compound can undergo elimination to form alkenes

    Oxidation: The phenyl group in this compound can be oxidized to form various oxygenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

Major Products:

Comparison with Similar Compounds

    1-Bromoheptane: Similar in structure but lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.

    1-Bromo-7-methylheptane: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.

    1-Chloro-7-phenylheptane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in halogen properties.

Uniqueness: 1-Bromo-7-phenylheptane is unique due to the presence of both a bromine atom and a phenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

7-bromoheptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLQYSAHLPRDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370825
Record name 1-Bromo-7-phenylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78573-85-0
Record name 1-Bromo-7-phenylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78573-85-0
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Synthesis routes and methods I

Procedure details

To a solution of 7-phenyl-1-heptanol (29.1 g, 151.3 mmol) in 800 mL CH2Cl2 at room temperature was added CBr4 (60.2 g, 181.6 mmol) then triphenylphosphine (47.6 g, 181.6 mmol). After 30 s, the reaction had turned a light green color. TLC indicated that the reaction was complete at this point. The solvent was removed in vacuo to give a greenish-white semisolid. To this material was added 10% EtOAc:90% Hexanes and the resulting suspension was filtered through a pad of silica gel washing well with the same solvent system. There yielded 57 g of a colorless oil as the desired bromide and triphenylphosphine oxide. This oil was then flash chromatographed (Hexanes) to yield 38.6 g, 100% of the bromide as a colorless oil. 1H NMR (CDCl3) δ1.30-1.49 (m, 6H); 1.60 (quintet, J=8.18 Hz, 2H); 2.60 (t, J=8.18 Hz, 2H); 3.39 (t, J=8.18 Hz, 2H); 7.13-7.20 (m, 3H); 7.21-7.31 (m, 2H).
Quantity
29.1 g
Type
reactant
Reaction Step One
Name
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 1,7-dibromoheptane (49 g, 0.18 mol) (Aldrich) in THF (300 ml), at -30° C. to -40° C., under N2, was added, dropwise, during 3 h, a solution of phenyllithium (15 g, 0.18 mol) in cyclohexane-ether (2.0M solution, Aldrich). The reaction was allowed to stir at -10° C. to -20° C. for 3 h and at room temperature overnight. After slow, careful dilution with H2O (50 ml), the aqueous layer was extracted with Et2O (2×150 ml). The extracts and the organic layer were combined, dried (Na2SO4) and concentrated to a yellow oil. Distillation through a Vigreaux column provided 22.5 g of 1-bromo-7-phenylheptane, bp 84°-88° C. (0.2 mm), nD24 1.5220.
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexane-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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